6-Epidoxycycline hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

(4S,4aR,5S,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.ClH/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H/t7-,10?,14-,15+,17+,22+;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTNZGHXUZDHMIQ-PEHULTARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2[C@@H]([C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

564-25-0 (Parent) | |

| Record name | 6-Epidoxycycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

480.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41411-66-9 | |

| Record name | 6-Epidoxycycline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041411669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthacenecarboxamide, 4-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-, monohydrochloride, [4S-(4α,4aα,5α,5aα,6β,12aα)]- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.304 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: Understanding 6-Epidoxycycline in the Context of Tetracyclines

An In-Depth Technical Guide to the Core Mechanism of Action of 6-Epidoxycycline Hydrochloride

6-Epidoxycycline is the C-6 epimer of Doxycycline, a well-established second-generation tetracycline antibiotic.[1][2] It often arises as a degradation impurity during the manufacturing or storage of Doxycycline under conditions such as elevated temperature or pH fluctuations.[1][3] While specific in-depth studies on the mechanism of action of this compound are not extensively available in peer-reviewed literature, its structural similarity to Doxycycline allows for a scientifically robust extrapolation of its biological activities.[4] This guide, therefore, provides a comprehensive overview of the presumed core mechanisms of action of this compound, grounded in the extensive research conducted on Doxycycline and the broader tetracycline class of antibiotics. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's expected biological functions.

Part 1: The Primary Mechanism of Action - Inhibition of Bacterial Protein Synthesis

The principal antibacterial effect of tetracyclines, and by extension this compound, is the inhibition of protein synthesis in bacteria.[5][6] This is a bacteriostatic action, meaning it halts the growth and replication of bacteria rather than directly killing them.[7]

Binding to the 30S Ribosomal Subunit

The molecular target of tetracyclines is the bacterial 70S ribosome, a complex cellular machine responsible for translating messenger RNA (mRNA) into proteins.[8] Specifically, these antibiotics bind to the 30S ribosomal subunit, which is composed of 16S ribosomal RNA (rRNA) and numerous ribosomal proteins.[9][10] The binding is reversible and occurs at a high-affinity primary binding site.[]

This primary binding site is located in the A-site (aminoacyl-tRNA site) of the 30S subunit.[9][] By occupying this critical location, this compound is expected to physically obstruct the binding of aminoacyl-tRNA to the mRNA-ribosome complex.[5][10] This blockage prevents the addition of new amino acids to the growing polypeptide chain, effectively terminating protein elongation.[12]

Some research also suggests the existence of secondary, lower-affinity binding sites on the 30S and even the 50S ribosomal subunits, which may contribute to the overall inhibitory effect.[9][13]

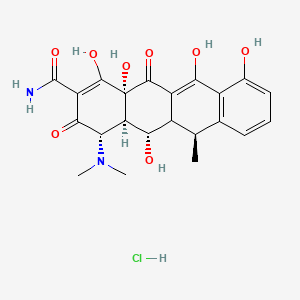

Caption: Proposed interaction of 6-Epidoxycycline with the bacterial ribosome.

Consequences of Ribosomal Binding

The binding of this compound to the 30S ribosomal subunit has several downstream consequences:

-

Inhibition of Translation Initiation: Some studies suggest that tetracyclines can also interfere with the initial steps of protein synthesis, potentially by affecting the functions of initiation factors.[14]

-

Impaired rRNA Processing: Doxycycline has been shown to inhibit the processing of precursor ribosomal RNA (pre-rRNA) into mature 16S and 23S rRNA in E. coli. This impairment in ribosome biogenesis would further contribute to the overall inhibition of protein synthesis.[15]

Part 2: Secondary Mechanisms of Action - Beyond Antibacterial Effects

Tetracyclines, including Doxycycline, possess significant biological activities that are independent of their antimicrobial properties. These non-antibiotic effects are an active area of research and suggest potential therapeutic applications in inflammatory and other diseases.

Inhibition of Matrix Metalloproteinases (MMPs)

One of the most well-characterized non-antibiotic effects of tetracyclines is the inhibition of matrix metalloproteinases (MMPs).[16][17] MMPs are a family of zinc-dependent endopeptidases involved in the degradation of extracellular matrix components.[18] Their overactivity is implicated in the pathology of various diseases, including arthritis, periodontitis, and cancer metastasis.[16][19]

Tetracyclines are thought to inhibit MMPs through two primary mechanisms:

-

Direct Enzyme Inhibition: They can chelate the zinc ion (Zn2+) at the active site of the MMP, which is essential for its catalytic activity.[17][19]

-

Downregulation of MMP Expression: Some studies indicate that tetracyclines can also reduce the production of MMPs at the level of gene expression.[20]

Caption: Proposed mechanism of MMP inhibition by 6-Epidoxycycline.

Anti-inflammatory and Immunomodulatory Effects

Tetracyclines have demonstrated a range of anti-inflammatory and immunomodulatory properties.[21][22] These effects are multifaceted and are thought to involve:

-

Inhibition of Pro-inflammatory Cytokines: Tetracyclines can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 (IL-1).[23]

-

Modulation of Leukocyte Activity: They can inhibit the migration of neutrophils to sites of inflammation.[23]

-

Inhibition of Inflammatory Enzymes: Tetracyclines can inhibit the activity of enzymes like phospholipase A2 and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory cascade.[21][24]

-

Scavenging of Reactive Oxygen Species (ROS): Some tetracyclines have been shown to act as antioxidants, scavenging harmful reactive oxygen species.[17]

These anti-inflammatory actions are the basis for the use of sub-antimicrobial doses of doxycycline in the treatment of conditions like rosacea.[23]

Part 3: Experimental Protocols for Mechanistic Studies

To elucidate the mechanism of action of ribosome-targeting antibiotics like this compound, several key in vitro assays are employed.

Ribosome Binding Assay

This assay directly measures the binding of the compound to its ribosomal target. A common method is a fluorescence-based competition assay.[25]

Protocol:

-

Preparation of Reagents:

-

Assay Setup:

-

In a microplate, combine the A-site RNA model and the fluorescent probe. The binding of the probe to the RNA should result in a change in fluorescence (e.g., quenching).[25]

-

Add the serially diluted this compound or the competitor to the wells.

-

-

Measurement and Analysis:

-

Measure the fluorescence intensity in each well.

-

Displacement of the fluorescent probe by this compound will result in a reversal of the fluorescence change.[25]

-

The relative binding affinity can be determined by analyzing the concentration-dependent displacement.

-

Caption: Experimental workflow for a ribosome binding assay.

In Vitro Translation (IVT) Inhibition Assay

This assay measures the functional consequence of ribosomal binding, which is the inhibition of protein synthesis.[26][27]

Protocol:

-

System Preparation:

-

Reaction Setup:

-

In a microplate, combine the cell-free expression system, the DNA template, and amino acids.

-

Add serially diluted this compound, a known inhibitor (e.g., tetracycline), and a vehicle control (e.g., DMSO).[28]

-

-

Incubation and Detection:

-

Data Analysis:

-

A decrease in luminescence in the presence of this compound indicates inhibition of protein synthesis.

-

Calculate the IC50 value (the concentration that inhibits 50% of protein synthesis).

-

| Compound | Expected IC50 (Protein Synthesis Inhibition) | Primary Target |

| 6-Epidoxycycline HCl | To be determined experimentally; expected to be in the low micromolar range, similar to doxycycline. | Bacterial 30S Ribosomal Subunit |

| Doxycycline | ~1-5 µM | Bacterial 30S Ribosomal Subunit |

| Tetracycline | ~1-10 µM | Bacterial 30S Ribosomal Subunit |

Note: The expected IC50 values are estimations based on the known activity of related tetracyclines and would require experimental validation for this compound.

Conclusion

This compound, as the C-6 epimer of Doxycycline, is strongly presumed to exert its primary antibacterial effect through the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. Furthermore, it is expected to share the non-antibiotic properties of Doxycycline, including the inhibition of matrix metalloproteinases and broad anti-inflammatory activities. While this guide provides a comprehensive overview based on the well-established mechanisms of the tetracycline class, direct experimental validation of these mechanisms for this compound is warranted to fully characterize its pharmacological profile.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chembk.com [chembk.com]

- 5. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biomedres.us [biomedres.us]

- 7. Doxycycline: An Overview of Its History and Current Use [japi.org]

- 8. Ribosome as Antibiotic Target: A Comprehensive Introduction - Creative Biolabs [ribosome.creative-biolabs.com]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 10. rRNA Binding Sites and the Molecular Mechanism of Action of the Tetracyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 13. Mapping of the second tetracycline binding site on the ribosomal small subunit of E.coli - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | A Complementary Mechanism of Bacterial mRNA Translation Inhibition by Tetracyclines [frontiersin.org]

- 15. Doxycycline inhibits pre-rRNA processing and mature rRNA formation in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tetracyclines suppress matrix metalloproteinase activity in adjuvant arthritis and in combination with flurbiprofen, ameliorate bone damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Tetracycline compounds with non-antimicrobial organ protective properties: Possible mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Matrix metalloproteinase inhibitor properties of tetracyclines: therapeutic potential in cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Use of tetracycline as an inhibitor of matrix metalloproteinase activity secreted by human bone-metastasizing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Effects of tetracyclines on the production of matrix metalloproteinases and plasminogen activators as well as of their natural inhibitors, tissue inhibitor of metalloproteinases-1 and plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. The anti-inflammatory effects of tetracyclines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tetracyclines: The Old, the New and the Improved – A Short Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 24. pharmacytimes.com [pharmacytimes.com]

- 25. journals.asm.org [journals.asm.org]

- 26. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 27. assets.fishersci.com [assets.fishersci.com]

- 28. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 6-Epidoxycycline Hydrochloride: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Foreword

6-Epidoxycycline, a stereoisomer of the widely used tetracycline antibiotic doxycycline, represents a compound of significant interest in pharmaceutical research and development. Primarily known as a process impurity and degradation product of doxycycline, its distinct chemical and pharmacological properties warrant a comprehensive understanding. This technical guide provides a detailed exploration of 6-epidoxycycline hydrochloride, covering its chemical structure, physicochemical properties, synthesis and isolation, mechanism of action, and analytical methodologies. By synthesizing technical data with practical insights, this document aims to serve as an essential resource for scientists engaged in the study and management of tetracycline antibiotics.

Section 1: Chemical Identity and Physicochemical Properties

Chemical Structure and Nomenclature

6-Epidoxycycline is the C-6 epimer of doxycycline, meaning it differs from doxycycline only in the stereochemical configuration at the 6th carbon position. The hydrochloride salt form is the common subject of analytical and stability studies.

-

IUPAC Name: (4S,4aR,5S,5aR,6S,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide hydrochloride[1][2]

-

Synonyms: 6-epi-Doxycycline HCl, Doxycycline Impurity A[1]

-

CAS Number: 41411-66-9[2]

-

Molecular Formula: C₂₂H₂₄N₂O₈ · HCl[2]

-

Molecular Weight: 480.90 g/mol [2]

Chemical Structure:

Caption: Chemical structure of 6-Epidoxycycline.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| Appearance | White to yellowish crystalline powder | [3] |

| Solubility | Soluble in methanol. | [3] |

| Storage Conditions | Store at 2-8°C for long-term storage.[2] | [2] |

| Purity (by HPLC) | Typically available at ≥97% purity. | [2] |

Section 2: Synthesis, Epimerization, and Isolation

Formation as a Byproduct in Doxycycline Synthesis

6-Epidoxycycline is not typically synthesized as a primary target but rather forms as a significant impurity during the manufacturing of doxycycline. The key synthetic step leading to the formation of both doxycycline and its 6-epimer is the catalytic hydrogenation of methacycline or oxytetracycline.[4][5] The stereoselectivity of this reduction is highly dependent on the catalyst and reaction conditions.

The use of certain catalysts can favor the formation of the desired α-epimer (doxycycline), while others may lead to a higher proportion of the β-epimer (6-epidoxycycline).[4][5] For instance, the use of a rhodium-on-carbon catalyst in early syntheses resulted in significant amounts of the 6-epimer.[4]

Epimerization of Doxycycline

6-Epidoxycycline can also be formed through the epimerization of doxycycline under various conditions, such as exposure to high temperatures, changes in pH, or high humidity.[3] This transformation is a critical consideration in the stability testing and storage of doxycycline-containing pharmaceutical products. The transformation from doxycycline to metacycline and 6-epidoxycycline is a known degradation pathway.[6]

Isolation and Purification

Given that 6-epidoxycycline is primarily encountered as an impurity, its isolation from doxycycline or related compounds is a key requirement for its use as a reference standard and for detailed characterization. Preparative column liquid chromatography on silica gel has been successfully employed for the isolation of 6-epidoxycycline from commercial metacycline.[7] The process involves the use of a mobile phase composed of dichloromethane and methanol, with the addition of EDTA to modulate the separation.[7]

Workflow for Isolation of 6-Epidoxycycline:

Caption: Generalized workflow for the isolation of 6-epidoxycycline.

Section 3: Mechanism of Action and Pharmacological Profile

Antibacterial Mechanism of Action

As a tetracycline antibiotic, 6-epidoxycycline is presumed to exert its antibacterial effect through the same mechanism as doxycycline and other members of this class. Tetracyclines are bacteriostatic agents that inhibit protein synthesis in bacteria. They bind reversibly to the 30S ribosomal subunit, which prevents the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This blockage of the A-site on the ribosome halts the elongation of the polypeptide chain, thereby inhibiting bacterial growth and replication.

Signaling Pathway of Tetracycline Antibiotics:

Caption: Mechanism of action of tetracycline antibiotics.

Comparative Antibacterial Activity

While sharing a mechanism of action with doxycycline, the stereochemical difference at the C-6 position can influence the binding affinity to the ribosomal target and, consequently, the antibacterial potency. Data on the minimum inhibitory concentrations (MICs) of 6-epidoxycycline against various bacterial strains are limited. However, it is generally considered to have antibacterial activity. In contrast, the 4-epimer of doxycycline, 4-epidoxycycline, has been reported to lack significant antibiotic activity, highlighting the critical role of stereochemistry in the biological function of these molecules.[8][9]

A comparative study of doxycycline against various clones of Staphylococcus aureus showed it to be the least inhibitory among the tested antibiotics, exhibiting bacteriostatic rather than bactericidal activity.[10] Further studies are required to quantitatively compare the MIC values of 6-epidoxycycline with those of doxycycline against a broad panel of clinically relevant bacteria.

Section 4: Analytical Methodologies

The accurate and precise quantification of 6-epidoxycycline is paramount, particularly in the context of quality control for doxycycline drug products where it is a specified impurity. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the separation and quantification of doxycycline and its related substances, including 6-epidoxycycline.

A Representative HPLC Method:

-

Column: A porous graphitic carbon (PGC) column or a C8 reversed-phase column is often used.[11][12]

-

Mobile Phase: A common mobile phase consists of a mixture of acetonitrile and a phosphate buffer at a controlled pH (e.g., pH 2.0 or 4.0).[11][13] For instance, a mobile phase of 0.05 M potassium phosphate buffer (pH 2.0) and acetonitrile (40:60 v/v) has been reported.[11]

-

Detection: UV detection is typically performed at a wavelength of 268 nm or 325 nm.[11][13]

-

Flow Rate: A flow rate of 1.0 mL/min is commonly used.[12][13]

Protocol for HPLC Analysis of this compound:

-

Standard Preparation:

-

Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.

-

Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5-50 µg/mL).[11]

-

-

Sample Preparation:

-

For bulk drug analysis, accurately weigh and dissolve the sample in the mobile phase to achieve a concentration within the calibration range.

-

For dosage forms, an appropriate extraction procedure may be necessary to isolate the analytes from excipients before dilution with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: Porous Graphitic Carbon (PGC) column.

-

Mobile Phase: 0.05 M potassium phosphate buffer (pH 2.0) : Acetonitrile (40:60, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 268 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

-

-

Analysis:

-

Inject the standard and sample solutions into the HPLC system.

-

Identify the peaks based on their retention times compared to the standard.

-

Quantify the amount of 6-epidoxycycline in the sample by comparing the peak area with the calibration curve generated from the standard solutions.

-

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Mass Spectrometry (MS):

High-resolution mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of 6-epidoxycycline. The fragmentation pattern in tandem MS (MS/MS) can provide valuable structural information. The differentiation of tetracyclines and their epimers by mass spectrometry of alkali metal adduct ions has been explored.[14]

Section 5: Stability and Degradation

As previously mentioned, 6-epidoxycycline is a known degradation product of doxycycline. The stability of doxycycline and the formation of its epimers are influenced by factors such as temperature, pH, and humidity.[3] Stability-indicating analytical methods are therefore crucial for monitoring the quality of doxycycline preparations over their shelf life. Forced degradation studies, involving exposure to stress conditions like acid, base, oxidation, heat, and light, are performed to identify potential degradation products, including 6-epidoxycycline, and to validate the analytical method's ability to separate them from the active pharmaceutical ingredient.

Conclusion

This compound, while primarily recognized as an impurity of doxycycline, is a molecule of considerable scientific interest. Its structural relationship to doxycycline, coupled with its own biological and chemical characteristics, makes it an important subject of study for pharmaceutical scientists. A thorough understanding of its formation, isolation, and analytical determination is essential for ensuring the quality, safety, and efficacy of doxycycline-based therapies. Further research into the comparative pharmacology of 6-epidoxycycline and doxycycline will provide a more complete picture of the structure-activity relationships within this important class of antibiotics.

References

- 1. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. clearsynth.com [clearsynth.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 5. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Isolation of doxycycline, 6-epidoxycycline and 2-acetyl-2- decarboxamidometacycline from commercial metacycline by preparative column liquid chromatography on silica gel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. 4-Epidoxycycline: an alternative to doxycycline to control gene expression in conditional mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ciicsac.uap.edu.ar [ciicsac.uap.edu.ar]

- 11. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 14. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of 6-Epidoxycycline Hydrochloride

Abstract

6-Epidoxycycline is the primary degradation product and a critical process-related impurity of the broad-spectrum antibiotic, doxycycline.[1][2] Its presence in doxycycline formulations is strictly regulated by pharmacopeias due to its reduced antibacterial activity.[3][4] This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Epidoxycycline hydrochloride. It is intended for researchers, scientists, and drug development professionals engaged in the quality control, stability testing, and process optimization of doxycycline. This document delves into the mechanistic underpinnings of doxycycline's epimerization, outlines detailed analytical methodologies for its separation and quantification, and presents a systematic approach to its characterization.

Introduction: The Significance of 6-Epidoxycycline

Doxycycline, a second-generation tetracycline, functions by inhibiting bacterial protein synthesis through its binding to the 30S ribosomal subunit.[5][6] This mechanism of action provides its efficacy against a wide range of Gram-positive and Gram-negative bacteria.[6] However, the stereochemical integrity of the doxycycline molecule is paramount to its biological activity.

The epimerization of doxycycline at the C6 position leads to the formation of 6-epidoxycycline.[2] This transformation is a significant concern in the pharmaceutical industry as 6-epidoxycycline exhibits diminished antibacterial potency.[3] Consequently, its level is a critical quality attribute that must be carefully monitored and controlled during the manufacturing process and throughout the shelf-life of doxycycline-containing products.

The Genesis of 6-Epidoxycycline: Synthesis and Mechanistic Insights

The formation of 6-epidoxycycline is primarily a result of the degradation of doxycycline under specific environmental conditions.[2] Factors such as elevated temperatures, humidity, and changes in pH can promote this epimerization.[2]

A common synthetic route to doxycycline involves the hydrogenolysis of oxytetracycline.[7] During this process, the formation of the 6-epimer can occur, particularly when using heterogeneous catalysts.[7] The stereoselectivity of this reaction is a critical factor influencing the yield of the desired α-epimer (doxycycline) versus the β-epimer (6-epidoxycycline).[7]

Diagram of the Epimerization Process:

Caption: Reversible epimerization of doxycycline to 6-epidoxycycline.

Characterization of this compound: A Multi-faceted Approach

The definitive identification and quantification of this compound necessitate a combination of chromatographic and spectroscopic techniques.

Chromatographic Separation and Quantification

High-Performance Liquid Chromatography (HPLC) is the cornerstone for separating and quantifying 6-epidoxycycline from doxycycline and other related impurities.[8][9] The development of a stability-indicating HPLC method is crucial for accurately assessing the purity of doxycycline formulations.[10][11]

Table 1: Representative HPLC Method Parameters for Doxycycline and 6-Epidoxycycline Separation

| Parameter | Recommended Conditions |

| Column | C8 or C18, 250 mm x 4.6 mm, 5 µm particle size[8][12] |

| Mobile Phase | A mixture of acetonitrile and an aqueous buffer (e.g., 0.01 M oxalic acid or phosphate buffer)[9][10][13] |

| pH | Adjusted to an acidic pH, typically around 2.5[8][12] |

| Flow Rate | 1.0 mL/min[8][10][12] |

| Detection | UV at 350 nm[8][10][12] |

| Column Temperature | Ambient (e.g., 25-30 °C)[10][14] |

Experimental Protocol: HPLC Analysis

-

Standard Preparation: Accurately weigh and dissolve certified reference standards of doxycycline hyclate and this compound in a suitable diluent (e.g., mobile phase or a mixture of methanol and water) to obtain known concentrations.[14]

-

Sample Preparation: For bulk drug substances, dissolve a known amount in the diluent. For dosage forms, extract the active ingredient using a suitable solvent, followed by filtration.[10]

-

Chromatographic Run: Inject equal volumes of the standard and sample solutions into the HPLC system.

-

Data Analysis: Identify the peaks based on their retention times compared to the standards. Quantify the amount of 6-epidoxycycline using the peak area and the concentration of the corresponding reference standard.

Spectroscopic Identification

Spectroscopic methods provide invaluable information for the structural confirmation of 6-epidoxycycline.

-

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the identification of doxycycline and its epimers. While they have identical molecular weights, their fragmentation patterns under collision-induced dissociation (CID) can differ, aiding in their differentiation.[14][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the molecular structure, allowing for the unambiguous assignment of the stereochemistry at the C6 position.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule. The FTIR spectrum of doxycycline shows characteristic bands for O-H and N-H stretching, amide I and II bands, and C=O and C=C stretching.[16]

Diagram of the Analytical Workflow:

Caption: Integrated analytical workflow for 6-epidoxycycline characterization.

Stability and Degradation Studies

Forced degradation studies are essential to understand the stability of doxycycline and to develop stability-indicating analytical methods.[10][17] These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[10][17]

Table 2: Typical Forced Degradation Conditions for Doxycycline

| Stress Condition | Reagent/Condition |

| Acid Hydrolysis | 0.1 M HCl, heat[10] |

| Base Hydrolysis | 0.1 M NaOH, room temperature[10] |

| Oxidation | 3-30% H₂O₂, room temperature[10][17] |

| Thermal Degradation | Dry heat (e.g., 70-80°C)[10][12] |

| Photodegradation | Exposure to UV light[10] |

By analyzing the stressed samples, the degradation pathways of doxycycline can be elucidated, and the analytical method's ability to separate the parent drug from its degradation products, including 6-epidoxycycline, can be confirmed.

Conclusion

The synthesis and characterization of this compound are critical aspects of ensuring the quality, safety, and efficacy of doxycycline drug products. A thorough understanding of the epimerization process, coupled with robust and validated analytical methods, is essential for pharmaceutical scientists and researchers. This guide provides a foundational framework for approaching the synthesis and characterization of this significant doxycycline-related impurity, emphasizing the importance of a multi-disciplinary approach that integrates synthetic chemistry, chromatography, and spectroscopy.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Doxycycline. Stability in solutions (1976) | G. S. Libinson | 5 Citations [scispace.com]

- 4. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 5. Doxycycline - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Microwave-Assisted, One-Pot Synthesis of Doxycycline under Heterogeneous Catalysis in Water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. academic.oup.com [academic.oup.com]

- 13. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 14. tandfonline.com [tandfonline.com]

- 15. Differentiation of tetracyclines and their 4-epimers by mass spectrometry of the alkali metal adduct ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Preparation and Characterization of Doxycycline-Loaded Electrospun PLA/HAP Nanofibers as a Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jddtonline.info [jddtonline.info]

6-Epidoxycycline Hydrochloride: A Technical Guide to Its Biological Activity and Research Potential

This in-depth technical guide provides a comprehensive overview of the biological activity of 6-Epidoxycycline hydrochloride. Designed for researchers, scientists, and drug development professionals, this document explores the known and extrapolated activities of this doxycycline epimer, grounding its potential in the well-established pharmacology of tetracyclines.

Introduction

6-Epidoxycycline is a stereoisomer and a known metabolite of the broad-spectrum tetracycline antibiotic, doxycycline.[1] As an epimer, it differs from the parent compound in the three-dimensional arrangement at a single chiral center, specifically at the 6th carbon position. While often regarded as an impurity in doxycycline preparations, the unique stereochemistry of 6-Epidoxycycline warrants a closer examination of its biological activities, which may diverge from those of its well-studied counterpart. This guide will delve into the potential antibiotic, anti-inflammatory, and matrix metalloproteinase (MMP) inhibitory properties of this compound, drawing upon the extensive research on doxycycline and highlighting the critical need for direct investigation into this specific epimer.

Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of this compound is essential for any experimental design.

| Property | Value | Source(s) |

| Chemical Formula | C₂₂H₂₄N₂O₈·HCl | [2] |

| Molecular Weight | 480.90 g/mol | [2] |

| CAS Number | 41411-6-9 | [2] |

| Appearance | White Powder | CymitQuimica |

| Storage Temperature | -10 to -25°C | [2] |

Part 1: The Antibiotic Potential of this compound

The primary mode of action for tetracycline antibiotics, including doxycycline, is the inhibition of bacterial protein synthesis by binding to the 30S ribosomal subunit. This interaction prevents the docking of aminoacyl-tRNA to the ribosome, thereby halting peptide chain elongation. The stereochemistry of the tetracycline molecule is crucial for this binding and subsequent antibacterial effect.

While there is a notable absence of specific Minimum Inhibitory Concentration (MIC) data for this compound in peer-reviewed literature, it is often considered to possess antibacterial activity. However, studies on the related compound, 4-epidoxycycline, have shown that epimerization at the C-4 position leads to a loss of antibiotic activity.[3] This underscores the importance of the specific stereochemical configuration for ribosomal binding. The potential impact of the C-6 epimerization on the antibacterial spectrum and potency of 6-Epidoxycycline remains an area ripe for investigation.

Proposed Experimental Workflow for Determining Antibacterial Activity

References

6-Epidoxycycline Hydrochloride: A Critical Doxycycline Impurity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Doxycycline, a broad-spectrum tetracycline antibiotic, is a cornerstone in treating a multitude of bacterial infections. The efficacy and safety of any active pharmaceutical ingredient (API) are intrinsically linked to its purity. Degradation products and process-related impurities can compromise therapeutic effect and introduce potential toxicity. Among these, 6-epidoxycycline stands out as a critical impurity. This guide provides a comprehensive technical overview of 6-epidoxycycline hydrochloride, delving into its formation via epimerization, the physicochemical factors that drive this transformation, its impact on drug quality, and the authoritative analytical methodologies required for its control. This document is intended to serve as a vital resource for professionals engaged in the research, development, and quality control of doxycycline-based therapeutics.

The Imperative of Impurity Profiling in Doxycycline

The quality of a pharmaceutical product is not defined by the active ingredient alone, but also by the absence—or strict limitation—of impurities.[1] For semisynthetic antibiotics like doxycycline, the manufacturing process and subsequent storage can introduce a range of related substances.[1] These impurities, which include epimers, degradation products, and intermediates from synthesis, can significantly impact the drug's stability, efficacy, and safety.[2]

6-Epidoxycycline, the C6 epimer of doxycycline, is a specified impurity in major pharmacopeias, including the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP).[1][3][4] Unlike its parent compound, the 6-epimer is considered to be devoid of clinical interest and possesses low antibiotic activity.[5][6] Its presence in a drug substance or product is a direct indicator of degradation, making its monitoring and control a non-negotiable aspect of quality assurance.[7]

Physicochemical Profile of this compound

Understanding the fundamental properties of an impurity is the first step toward controlling it. 6-Epidoxycycline shares the same molecular formula and weight as doxycycline, differing only in the stereochemistry at the C6 position.

| Property | Value | Source(s) |

| IUPAC Name | (4S,4aR,5S,5aR,6S,12aS)-4-(dimethylamino)-3,5,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-1,4,4a,5,5a,6,11,12a-octahydrotetracene-2-carboxamide | [3][8] |

| Synonyms | Doxycycline EP Impurity A, Doxycycline USP Related Compound A | [1][8] |

| CAS Number | 3219-99-6 (free base), 41411-66-9 (hydrochloride) | [9][10] |

| Molecular Formula | C₂₂H₂₄N₂O₈ (free base), C₂₂H₂₄N₂O₈ · HCl (hydrochloride) | [9] |

| Molecular Weight | 444.44 g/mol (free base), 480.90 g/mol (hydrochloride) | [9] |

The Mechanism of Formation: C6 Epimerization

The primary pathway for the formation of 6-epidoxycycline is the reversible epimerization of the parent doxycycline molecule at the C6 position.[5] This stereochemical inversion is not a random event but is driven by specific environmental and chemical factors.

Driving Factors of Epimerization

The conversion of doxycycline to its 6-epimer is a classic example of equilibrium chemistry, where the rate and extent of the reaction are governed by the surrounding conditions.

-

pH: The stability of doxycycline is highly pH-dependent.[11] Epimerization is significantly accelerated in acidic environments, particularly at a pH below 6.[7][11] This is a critical consideration during the formulation of aqueous solutions and suspensions. In contrast, basic hydrolysis conditions can lead to other degradation pathways.[12]

-

Temperature: Elevated temperatures provide the activation energy needed to overcome the steric hindrance at the C6 position, thereby increasing the rate of epimerization.[5][7] Thermostability studies demonstrate a significant increase in 6-epidoxycycline formation when doxycycline is subjected to heat stress.[5]

-

Moisture: The presence of water facilitates the epimerization process, making doxycycline more susceptible to degradation in aqueous solutions or in solid forms with high humidity.[5][7] Doxycycline hyclate, a common salt form, is sparingly soluble in water and used in capsules and tablets.[5]

-

Light: Photodegradation can also contribute to the overall impurity profile, although epimerization is more strongly linked to pH and temperature.[7] For comprehensive stability testing, exposure to light is a mandatory stress condition.[12]

Caption: Reversible epimerization of doxycycline at the C6 position.

Analytical Control: The Role of Stability-Indicating HPLC

To ensure the quality of doxycycline, a robust, validated, and stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying doxycycline from its related substances, including 6-epidoxycycline.[13][14]

A method is deemed "stability-indicating" when it can unequivocally separate the API from its degradation products, ensuring that the analytical result for the main component is not inflated by co-eluting impurities.[15]

Protocol: Stability-Indicating RP-HPLC for Doxycycline Impurities

This protocol is a representative example synthesized from established methods for the analysis of doxycycline and its impurities.[5][13][14][16]

Objective: To separate and quantify Doxycycline, 6-Epidoxycycline, and other related impurities in a drug substance or product.

1. Instrumentation:

-

HPLC system with gradient pump, autosampler, column thermostat, and UV or Diode Array Detector (DAD).

2. Chromatographic Conditions:

-

Column: Reversed-phase C8 or C18 (e.g., Waters XBridge BEH C8, 150 × 4.6 mm, 3.5 µm).[16] The choice of a C8 column can sometimes offer different selectivity for the structurally similar epimers compared to a C18.

-

Mobile Phase A: Phosphate buffer (e.g., 25 mM potassium phosphate, adjusted to pH 8.5).[16] The alkaline pH is used to deprotonate the phenolic hydroxyl groups, influencing retention and peak shape.

-

Mobile Phase B: Acetonitrile or Methanol.[16]

-

Detection: UV at 268 nm, 270 nm, or 350 nm.[5][13][16] Doxycycline has multiple chromophores, and the optimal wavelength is chosen to maximize sensitivity for both the API and its key impurities.

-

Column Temperature: 55-60°C.[16][17] Elevated temperature improves peak symmetry and reduces viscosity, but must be carefully controlled to prevent on-column degradation.

-

Injection Volume: 10-25 µL.[16]

3. Solution Preparation (Protect from light):

-

Diluent: 0.01 M Hydrochloric Acid.[3]

-

Standard Solution: Prepare a solution of USP Doxycycline Hyclate RS in diluent.

-

Impurity Standard: Prepare solutions of this compound CRS and other relevant impurities (e.g., Metacycline, 4-epidoxycycline) to confirm peak identification and system suitability.

-

Sample Solution: Accurately weigh and dissolve the sample (API or formulation) in the diluent to achieve a target concentration.

4. System Suitability:

-

Before analysis, inject a system suitability solution containing doxycycline and its specified impurities.[3]

-

Resolution: The resolution between the 6-epidoxycycline peak and the doxycycline peak must be ≥ 1.9.[3][14] This is a critical parameter demonstrating the method's ability to separate these closely related compounds.

-

Tailing Factor (Symmetry): The tailing factor for the doxycycline peak should be ≤ 1.25.[3]

5. Analysis:

-

Inject the standard and sample solutions.

-

Identify impurity peaks based on their retention times relative to the main doxycycline peak.

-

Quantify impurities using the peak area of the standard, applying appropriate relative response factors if necessary.

Caption: A streamlined workflow for HPLC-based impurity analysis.

Regulatory Framework and Pharmacopeial Limits

Regulatory bodies and pharmacopeias establish clear acceptance criteria for impurities to ensure patient safety. 6-Epidoxycycline is consistently listed as a specified impurity for doxycycline products.

| Impurity Name | Pharmacopeia | Specification Limit (Typical) | Source(s) |

| 6-Epidoxycycline (Impurity A) | European Pharmacopoeia (EP) | ≤ 2.0% | [3] |

| 6-Epidoxycycline (Related Compound A) | United States Pharmacopeia (USP) | Varies by monograph (e.g., may be included in total impurities) | [18][19] |

| 4-Epidoxycycline | USP (Doxycycline Capsules) | ≤ 0.5% | [19] |

| Metacycline (Impurity B) | EP | ≤ 0.5% | [3] |

| Total Impurities | USP (Doxycycline Capsules) | ≤ 1.0% | [18] |

Note: Limits can vary between monographs for different dosage forms (e.g., capsules, injections) and may be updated. Always consult the current, official pharmacopeial text.

Conclusion and Outlook

This compound is a critical process- and degradation-related impurity of doxycycline. Its formation through C6 epimerization is primarily influenced by low pH and high temperature. As it possesses negligible therapeutic activity, its presence compromises the quality and potency of the final drug product.[5][6]

Effective control of 6-epidoxycycline is therefore a multifaceted task. It begins with optimized synthesis and formulation processes that minimize exposure to acidic conditions and heat. It is maintained through appropriate storage and handling procedures that protect the drug from moisture and light.[7] Finally, it is verified by robust, stability-indicating analytical methods, predominantly RP-HPLC, which are validated to accurately separate and quantify this critical impurity against stringent pharmacopeial limits. For researchers and developers, a thorough understanding of 6-epidoxycycline is not merely an analytical exercise; it is fundamental to delivering a safe and effective doxycycline therapy.

References

- 1. veeprho.com [veeprho.com]

- 2. daicelpharmastandards.com [daicelpharmastandards.com]

- 3. drugfuture.com [drugfuture.com]

- 4. uspbpep.com [uspbpep.com]

- 5. academic.oup.com [academic.oup.com]

- 6. EP0137661B1 - A new process for the preparation of alpha-6-deoxy-tetracyclines - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. Doxycycline EP Impurity A | 3219-99-6 | SynZeal [synzeal.com]

- 9. 6-Epidoxycycline | C22H24N2O8 | CID 54685534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

- 11. Physico-chemical and biological evaluation of doxycycline loaded into hybrid oxide-polymer layer on Ti–Mo alloy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development and validation of RP-HPLC method for the determination of doxycycline hyclate in spiked human urine and pharmaceuticals [jpccr.eu]

- 13. Rapid liquid chromatographic method for simultaneous determination of tetracyclines antibiotics and 6-epi-doxycycline in pharmaceutical products using porous graphitic carbon column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of a simple HPLC method for separation of doxycycline and its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 16. A stability-indicating, reversed-phase HPLC method for quantification of assay and organic impurities in doxycycline hyclate bulk and parenteral dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. uspnf.com [uspnf.com]

- 19. uspnf.com [uspnf.com]

Tasisulam: A Dual-Mechanism Anticancer Agent in Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Re-evaluating Tasisulam in the Oncology Landscape

Initially identified as a promising small molecule with a unique anticancer profile, tasisulam (CAS No: 519055-62-0) has had a complex journey in clinical development.[1] This guide provides a comprehensive technical overview of tasisulam, its mechanism of action, and its applications in preclinical and clinical research. While its development has faced challenges, the unique biology targeted by tasisulam continues to be of significant interest to the research community. This document serves as a resource for researchers exploring novel antineoplastic agents, offering insights into the experimental frameworks used to evaluate this compound and the critical lessons learned from its clinical translation.

Tasisulam is an acylsulfonamide that has demonstrated a broad range of activity against numerous tumor cell lines, including melanoma, leukemia, non-small cell lung cancer (NSCLC), colon, ovarian, and renal cancers.[2][3] Its distinct profile in the National Cancer Institute's COMPARE analysis suggested a mechanism of action separate from other known anticancer drugs.[2] The sodium salt of tasisulam (CAS No: 519055-63-1) has been the form predominantly used in clinical investigations.[4]

Core Mechanism of Action: A Two-Pronged Assault on Cancer

Tasisulam's antitumor activity is distinguished by a dual-faceted mechanism that targets both the tumor cells directly and the vasculature that supports them.[5][6] This involves the induction of mitotic catastrophe and the inhibition of angiogenesis.[5][6]

Induction of Mitotic Catastrophe and Apoptosis

Tasisulam disrupts the cell cycle, leading to an accumulation of cells in the G2/M phase.[6][7] This is characterized by an increase in the proportion of cells with 4N DNA content and elevated expression of phospho-histone H3.[6] The prolonged arrest in mitosis ultimately triggers the intrinsic pathway of apoptosis.[6][7]

This programmed cell death is caspase-dependent and is initiated by the release of cytochrome c from the mitochondria.[5][8] In some hematologic cancer cell lines, this process has been linked to the upregulation of reactive oxygen species (ROS) and a loss of mitochondrial membrane potential.[1][7]

Caption: Tasisulam-induced apoptotic pathway.

Anti-Angiogenic Effects and Vascular Normalization

In addition to its direct cytotoxic effects, tasisulam impairs the formation of new blood vessels, a process critical for tumor growth and metastasis.[7] It has been shown to block endothelial cell cord formation induced by key growth factors such as VEGF, EGF, and FGF.[6][7] Interestingly, this anti-angiogenic activity does not appear to involve the direct inhibition of growth factor receptor signaling, distinguishing it from many receptor tyrosine kinase inhibitors.[6]

Furthermore, in vivo studies have demonstrated that tasisulam can induce vascular normalization, a process that can improve the delivery of other therapeutic agents to the tumor microenvironment.[6][7]

Preclinical Research Applications and In Vitro Efficacy

Tasisulam has shown potent antiproliferative activity across a wide array of cancer cell lines.[7] The following table summarizes its efficacy in representative models.

| Cell Line | Cancer Type | EC50 | Reference |

| Calu-6 | Non-Small Cell Lung Carcinoma | 10 µM | [7][8] |

| A-375 | Melanoma | 25 µM | [7][8] |

Table 1: In Vitro Antiproliferative Activity of Tasisulam.

Experimental Protocol: In Vitro Cell Proliferation Assay

This protocol outlines a standard method for assessing the antiproliferative effects of tasisulam on adherent cancer cell lines.

1. Cell Plating:

-

Culture cells (e.g., Calu-6 or A-375) according to standard protocols.

-

Harvest cells during logarithmic growth phase and perform a cell count.

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium.

-

Incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

-

Prepare a 2X stock solution of tasisulam in complete growth medium. Perform serial dilutions to create a range of concentrations (e.g., 200 µM down to 200 nM).[7]

-

Add 100 µL of the 2X tasisulam stock solutions to the appropriate wells, resulting in a final volume of 200 µL and the desired final concentrations. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a duration equivalent to two cell doublings (typically 48-72 hours).[7]

3. Viability Assessment (Using a Resazurin-based Assay):

-

Following incubation, add 20 µL of a resazurin-based viability reagent to each well.

-

Incubate for 2-4 hours at 37°C, protected from light.

-

Measure fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 560 nm excitation / 590 nm emission).

4. Data Analysis:

-

Subtract the background fluorescence from a "no-cell" control.

-

Normalize the fluorescence readings of treated wells to the vehicle control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the tasisulam concentration and fit a dose-response curve to determine the EC50 value.

In Vivo Research Models and Anti-Angiogenic Assays

The dual mechanism of tasisulam necessitates in vivo models that can assess both tumor growth inhibition and anti-angiogenic effects.

Experimental Protocol: In Vivo Matrigel Plug Angiogenesis Assay

This assay provides a method to quantify the anti-angiogenic potential of tasisulam in vivo.[6][7]

1. Animal Model:

-

Use immunodeficient mice (e.g., nude or SCID mice).

-

Acclimatize the animals for at least one week before the experiment.

2. Matrigel Preparation:

-

Thaw Matrigel on ice.

-

Supplement the Matrigel with pro-angiogenic factors such as bFGF or VEGF to stimulate a robust angiogenic response.

-

Keep the Matrigel solution on ice to prevent premature polymerization.

3. Injection and Treatment:

-

Anesthetize the mice.

-

Subcutaneously inject 0.5 mL of the Matrigel solution into the flank of each mouse.

-

Administer tasisulam or a vehicle control intravenously at the desired dose (e.g., 25 or 50 mg/kg) daily for a specified period (e.g., 5 days).[3][7]

4. Analysis:

-

After the treatment period, euthanize the mice and carefully excise the Matrigel plugs.

-

Quantify angiogenesis by measuring the hemoglobin content within the plugs using a colorimetric assay (e.g., Drabkin's reagent).[3]

-

Alternatively, the plugs can be fixed, sectioned, and stained for endothelial cell markers (e.g., CD31) to visualize and quantify blood vessel density.[7]

Caption: Workflow for the Matrigel plug angiogenesis assay.

Clinical Development and Key Findings

Tasisulam has been evaluated in numerous clinical trials for various solid tumors and hematological malignancies.[1]

Metastatic Melanoma

Phase II studies in patients with unresectable or metastatic melanoma showed promising activity for tasisulam as a second-line treatment.[9] In one study, an objective response rate (ORR) of 11.8% and a clinical benefit rate of 47.1% were observed.[9] However, a subsequent Phase III trial comparing tasisulam to paclitaxel was suspended due to safety concerns, specifically an imbalance of possibly drug-related deaths.[10][11] Further investigation revealed that a subset of patients had low tasisulam clearance, leading to drug accumulation and increased hematologic toxicity.[10]

Soft Tissue Sarcoma

In a Phase II trial for patients with unresectable or metastatic soft tissue sarcoma, tasisulam demonstrated modest activity.[12] The study reported a median progression-free survival of 2.64 months and an overall survival of 8.71 months.[12] The primary dose-limiting toxicities were hematologic, including thrombocytopenia and neutropenia.[12]

| Trial Phase | Cancer Type | Key Outcome | Notable Toxicities | Reference |

| Phase II | Metastatic Melanoma | ORR: 11.8%; Median PFS: 2.6 months | Thrombocytopenia | [9] |

| Phase III | Metastatic Melanoma | Study suspended due to safety concerns | Hematologic toxicity, drug-related deaths | [10][11] |

| Phase II | Soft Tissue Sarcoma | Median PFS: 2.64 months | Thrombocytopenia, Neutropenia | [12] |

Table 2: Summary of Key Clinical Trial Data for Tasisulam.

Challenges and Future Directions

The clinical development of tasisulam was ultimately halted due to its complex pharmacology and a narrow therapeutic window, primarily driven by hematologic toxicity.[10][13] The compound is highly bound to albumin, which contributes to a long terminal half-life and complicates dosing.[2][9] The challenges in predicting patient-specific clearance highlighted the need for careful pharmacokinetic monitoring for drugs with such properties.[10]

Despite these setbacks, the dual mechanism of tasisulam remains an attractive therapeutic strategy. Future research could focus on developing analogs with improved pharmacokinetic and safety profiles.[14] A deeper understanding of the precise molecular targets of tasisulam could also pave the way for the development of novel agents that recapitulate its unique anti-cancer activities with better tolerability.

References

- 1. Tasisulam | C11H6BrCl2NO3S2 | CID 10160238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A phase I study of tasisulam sodium (LY573636 sodium), a novel anticancer compound in patients with refractory solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cancer-research-network.com [cancer-research-network.com]

- 4. Tasisulam sodium |CAS:519055-63-1 Probechem Biochemicals [probechem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Tasisulam sodium, an antitumor agent that inhibits mitotic progression and induces vascular normalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. A phase 2 study of tasisulam sodium (LY573636 sodium) as second-line treatment for patients with unresectable or metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A randomized, open-label clinical trial of tasisulam sodium versus paclitaxel as second-line treatment in patients with metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Lilly Suspends Study of Tasisulam for Metastatic Melanoma [medscape.com]

- 12. A phase II study of tasisulam sodium (LY573636 sodium) as second-line or third-line treatment for patients with unresectable or metastatic soft tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of a Sulfonimidamide-Based Analog of Tasisulam and Its Biological Evaluation in the Melanoma Cell Lines SKMel23 and A375 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Characterizing the In Vitro Antibacterial Spectrum of Tetracycline Epimers: A Case Study of 6-Epidoxycycline

Abstract: Doxycycline is a cornerstone broad-spectrum antibiotic of the tetracycline class, valued for its activity against a wide range of bacterial pathogens.[1][2][3] However, under certain storage and solution conditions, doxycycline can undergo epimerization at the C-6 position to form 6-Epidoxycycline, a prominent degradation product and process impurity.[4][5] While pharmacopeias set limits for this impurity, understanding its intrinsic antibacterial activity is crucial for a complete toxicological and efficacy profile of the parent drug.[6][7][8] This technical guide provides a comprehensive framework for determining the in vitro antibacterial spectrum of 6-Epidoxycycline. We detail the principles of standardized susceptibility testing methodologies, provide field-proven, step-by-step protocols, and discuss the interpretation of comparative data. This document serves as a resource for researchers, quality control analysts, and drug development professionals involved in the characterization of antibiotics and their related substances.

Introduction: The Significance of Stereochemistry in Tetracycline Activity

Tetracycline antibiotics, including doxycycline, exert their bacteriostatic effect by inhibiting protein synthesis.[9] They achieve this by reversibly binding to the bacterial 30S ribosomal subunit, which physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site.[10][11][12] This interaction is highly dependent on the specific three-dimensional structure of the antibiotic molecule.

1.1. Formation of 6-Epidoxycycline

6-Epidoxycycline is a stereoisomer (epimer) of doxycycline, differing only in the orientation of the methyl group at the C-6 position of the tetracyclic nucleus.[5] This transformation, known as epimerization, can occur when doxycycline is exposed to certain conditions of pH and heat.[4] As a result, 6-Epidoxycycline is a common degradation product found in doxycycline formulations.[4][13] Both the European Pharmacopoeia and the United States Pharmacopeia (USP) stipulate limits for 6-Epidoxycycline in doxycycline products, typically around 2%.[5][7]

1.2. Rationale for Antimicrobial Characterization

The change in stereochemistry at the C-6 position can significantly impact the molecule's ability to bind effectively to the ribosomal target. It is widely recognized that epimerization of tetracyclines leads to degradation products with substantially reduced antibacterial activity.[4][14] A thorough characterization of the in vitro antibacterial spectrum of 6-Epidoxycycline is essential for several reasons:

-

Efficacy Assurance: To confirm that the impurity does not contribute significantly to the overall antibacterial effect, ensuring the labeled potency of the active pharmaceutical ingredient (API) is accurate.

-

Resistance Dynamics: To understand if sub-potent concentrations of the epimer could contribute to the selection pressure for antibiotic-resistant bacterial strains.

-

Safety & Toxicology: To provide a complete biological profile of the impurity for regulatory submissions.

Methodologies for In Vitro Susceptibility Testing

The cornerstone of determining an antibacterial spectrum is the measurement of the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This guide focuses on the broth microdilution method, the international reference standard, due to its quantitative results and efficiency.[15][16][17]

2.1. Broth Microdilution Method

-

Principle: This method involves challenging a standardized bacterial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium. The test is performed in 96-well microtiter plates, allowing for the simultaneous testing of multiple compounds and bacterial strains.

-

Causality: Using a standardized bacterial concentration and a defined growth medium ensures reproducibility. Serial dilution provides a precise concentration range, allowing for the determination of a quantitative MIC value rather than a qualitative susceptible/resistant result.

-

Trustworthiness: The protocol's validity is ensured by concurrently testing quality control (QC) strains with known MIC ranges, as stipulated by organizations like the Clinical and Laboratory Standards Institute (CLSI).[17][18]

Experimental Workflow: Determining the MIC of 6-Epidoxycycline

This section provides a detailed, step-by-step protocol for assessing the in vitro antibacterial spectrum of 6-Epidoxycycline using the CLSI-recommended broth microdilution method.[15][19]

3.1. Materials and Reagents

-

6-Epidoxycycline reference standard (e.g., from BP or other certified source[20])

-

Doxycycline Hyclate USP/EP reference standard (for comparison)

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains (e.g., ATCC reference strains such as Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)

-

Dimethyl sulfoxide (DMSO) for compound solubilization

-

0.9% sterile saline

-

0.5 McFarland turbidity standard

-

Spectrophotometer or turbidimeter

3.2. Step-by-Step Protocol

Step 1: Preparation of Antimicrobial Stock Solutions

-

Accurately weigh the 6-Epidoxycycline and Doxycycline reference standards.

-

Based on the compound's potency, calculate the required weight to prepare a 1280 µg/mL stock solution in sterile DMSO.

-

Vortex thoroughly to ensure complete dissolution. This high-concentration stock will be used for subsequent dilutions.

Step 2: Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Transfer colonies to a tube of sterile saline.

-

Vortex and adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute this suspension 1:150 in CAMHB. This creates the final inoculum of approximately 5 x 10⁵ CFU/mL.

Step 3: Preparation of Microtiter Plates (Serial Dilution)

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

Add an additional 100 µL of the appropriate stock solution (e.g., 1280 µg/mL 6-Epidoxycycline) to the first well of a row (Column 1), resulting in a concentration of 640 µg/mL.

-

Perform a twofold serial dilution by transferring 100 µL from Column 1 to Column 2, mixing well, and repeating this process across the plate to Column 10. Discard 100 µL from Column 10. This creates a concentration range from 64 µg/mL to 0.125 µg/mL.

-

Column 11 will serve as the growth control (no drug), and Column 12 as the sterility control (no bacteria).

Step 4: Inoculation and Incubation

-

Dispense 10 µL of the final bacterial inoculum (from Step 2) into each well from Column 1 to Column 11. This brings the final test volume to 110 µL and the final bacterial concentration to ~5 x 10⁴ CFU/mL. Do not add bacteria to Column 12.

-

Seal the plates or place them in a container with a moistened paper towel to prevent evaporation.

-

Incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Step 5: Reading and Interpreting Results

-

After incubation, visually inspect the plates using a reading mirror or an automated plate reader.

-

Confirm that the sterility control (Column 12) shows no growth and the growth control (Column 11) shows distinct turbidity.

-

The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (i.e., the first clear well).

3.3. Visualization of Experimental Workflow

Caption: Workflow for Broth Microdilution MIC Determination.

Data Presentation and Interpretation

For a clear comparative analysis, MIC data should be summarized in a tabular format. The panel of organisms should include representative Gram-positive and Gram-negative bacteria to assess the breadth of the antibacterial spectrum.

Table 1: Hypothetical In Vitro Activity of 6-Epidoxycycline and Doxycycline against Quality Control Strains

| Organism (ATCC Strain) | Class | 6-Epidoxycycline MIC (µg/mL) | Doxycycline MIC (µg/mL) | Expected Doxycycline QC Range (µg/mL) |

| Staphylococcus aureus (29213) | Gram-positive | >64 | 0.25 | 0.12 - 0.5 |

| Enterococcus faecalis (29212) | Gram-positive | >64 | 4 | 2 - 8 |

| Streptococcus pneumoniae (49619) | Gram-positive | 32 | 0.06 | 0.03 - 0.12 |

| Escherichia coli (25922) | Gram-negative | >64 | 1 | 0.5 - 2 |

| Pseudomonas aeruginosa (27853) | Gram-negative | >64 | 32 | 8 - 32 |

| Haemophilus influenzae (49247) | Gram-negative | >64 | 1 | 0.5 - 2 |

Interpretation: The hypothetical data above illustrate the expected outcome: 6-Epidoxycycline exhibits significantly higher MIC values (lower potency) compared to its parent compound, doxycycline. In most cases, the MIC is greater than the highest concentration tested (>64 µg/mL), indicating very weak or no clinically relevant antibacterial activity. The doxycycline results fall within the established QC ranges, validating the integrity of the experiment.

Mechanistic Considerations and Conclusion

The dramatic reduction in antibacterial activity observed in 6-Epidoxycycline is a direct consequence of its altered stereochemistry. The precise spatial arrangement of the functional groups on the tetracycline core is critical for high-affinity binding to the 30S ribosome.[11][12] The epimerization at C-6 likely disrupts the optimal conformation required for this interaction, thereby impairing its ability to inhibit protein synthesis.

Caption: Impaired Ribosomal Binding by 6-Epidoxycycline.

References

- 1. Doxycycline - Wikipedia [en.wikipedia.org]

- 2. Doxycycline Hyclate - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Doxycycline - Assessment of Long-Term Health Effects of Antimalarial Drugs When Used for Prophylaxis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. uspbpep.com [uspbpep.com]

- 6. uspnf.com [uspnf.com]

- 7. Doxycycline [drugfuture.com]

- 8. uspnf.com [uspnf.com]

- 9. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 11. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 12. Tetracycline Antibiotics: Mode of Action, Applications, Molecular Biology, and Epidemiology of Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. agilent.com [agilent.com]

- 14. biomedres.us [biomedres.us]

- 15. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.asm.org [journals.asm.org]

- 18. Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. downloads.regulations.gov [downloads.regulations.gov]

- 20. Reference Standards catalogue - British Pharmacopoeia [pharmacopoeia.com]

A Comprehensive Technical Guide to the Degradation Pathways of 6-Epidoxycycline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Epidoxycycline, the C6 epimer of the broad-spectrum antibiotic doxycycline, is a significant degradation product formed under various stress conditions.[1][2] Understanding its formation and subsequent degradation is critical for ensuring the quality, safety, and efficacy of doxycycline-containing pharmaceutical products. This in-depth technical guide provides a comprehensive overview of the degradation pathways leading to and potentially involving 6-epidoxycycline hydrochloride. We will explore the primary degradation mechanisms, including epimerization, hydrolysis, oxidation, and photodegradation, supported by field-proven insights and experimental data. This guide will also detail the analytical methodologies essential for the robust monitoring and characterization of these degradation processes, equipping researchers and drug development professionals with the necessary knowledge for stability-indicating method development and quality control.

Introduction: The Significance of 6-Epidoxycycline in Pharmaceutical Stability

Doxycycline, a semi-synthetic tetracycline antibiotic, is widely used in human and veterinary medicine.[3] However, like many tetracyclines, doxycycline is susceptible to degradation when exposed to heat, light, humidity, and non-neutral pH conditions.[1][4][5] A primary and pharmaceutically significant degradation pathway is the epimerization at the C6 position, leading to the formation of 6-epidoxycycline.[1][2] This transformation is of particular concern as 6-epidoxycycline exhibits significantly reduced antibiotic activity and its presence in pharmaceutical formulations is an indicator of product degradation.[5][6] Therefore, a thorough understanding of the factors influencing the formation and potential subsequent degradation of this compound is paramount for the development of stable doxycycline formulations and for establishing meaningful quality control standards.

The Genesis of 6-Epidoxycycline: Epimerization of Doxycycline

The principal pathway to the formation of 6-epidoxycycline is the epimerization of doxycycline. This stereochemical inversion at the C6 position is a reversible reaction that is influenced by several environmental factors.

Mechanism of Epimerization

The epimerization process is catalyzed by acidic or basic conditions and is accelerated by heat. The generally accepted mechanism involves the enolization of the C6 carbonyl group, which allows for the temporary loss of stereochemistry at the adjacent C6 position. Subsequent re-ketonization can occur from either face of the enol intermediate, leading to the formation of both doxycycline and its 6-epimer. The equilibrium between the two epimers is dependent on the specific conditions.

Influential Factors

-

pH: Both acidic and basic conditions can promote epimerization.

-

Temperature: Elevated temperatures significantly increase the rate of epimerization.[3][4] Studies have shown that thermo-degradation of doxycycline leads to the formation of 6-epidoxycycline and metacycline.[3]

-

Humidity: The presence of moisture can facilitate the degradation of tetracyclines, including epimerization.[1]

Core Degradation Pathways of Tetracyclines: A Framework for 6-Epidoxycycline

While specific forced degradation studies on isolated this compound are not extensively documented in publicly available literature, its structural similarity to doxycycline and other tetracyclines allows for an informed discussion of its likely degradation pathways. The following sections outline the primary degradation mechanisms that tetracyclines, and by extension 6-epidoxycycline, are susceptible to.

Hydrolytic Degradation

Hydrolysis is a major degradation pathway for tetracyclines, driven by exposure to acidic and basic conditions.

-